molecular formula C10H8BrNO B2548492 5-Bromo-6-methoxyquinoline CAS No. 36023-01-5

5-Bromo-6-methoxyquinoline

Cat. No. B2548492
M. Wt: 238.084
InChI Key: LDJQZIVTHZTBGV-UHFFFAOYSA-N
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Patent
US08507489B2

Procedure details

To a mixture of 6-methoxy-quinoline (13.0 g, 0.082 mol) and pyridine (13.2 mL, 0.164 mol) in CCl4 (130 mL) was added bromine (8.4 mL, 0.164 mol) dropwise. The mixture was heated to reflux for 2 hrs and cooled to room temperature. The liquid in the flask was decanted and washed with saturated aqueous NaHCO3 and water. The dark solid on the bottom of the flask was treated with NaHCO3 and dichloromethane. The combined organic layers were washed with water again and dried before being evaporated to dryness. The crude product was purified by flash column chromatography eluting with petroleum ether/ethyl acetate (10/1˜1/1) to give 7 g of 5-bromo-6-methoxy-quinoline as a red solid (36% yield).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.N1C=CC=CC=1.[Br:19]Br>C(Cl)(Cl)(Cl)Cl>[Br:19][C:4]1[C:3]([O:2][CH3:1])=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
COC=1C=C2C=CC=NC2=CC1
Name
Quantity
13.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
8.4 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The liquid in the flask was decanted
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 and water
ADDITION
Type
ADDITION
Details
The dark solid on the bottom of the flask was treated with NaHCO3 and dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with water again
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
before being evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether/ethyl acetate (10/1˜1/1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC=NC2=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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